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Introduction

FAUC 365 is a potent and highly selective ligand for the dopamine D3 receptor (D3R). It
exhibits exceptional affinity for the D3 receptor, with a Ki value in the sub-nanomolar range, and
displays remarkable selectivity over other dopamine receptor subtypes (D1, D2, D4) as well as
various serotonin receptors. This high selectivity makes FAUC 365 a valuable pharmacological
tool for investigating the specific roles of the D3 receptor in various physiological and
pathological processes.

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors
(GPCRs), is predominantly expressed in the limbic regions of the brain and is implicated in
modulating cognition, emotion, and reward pathways. Consequently, it is a significant
therapeutic target for neurological and psychiatric disorders, including Parkinson's disease,
schizophrenia, and substance use disorders[1].

Published data on the functional activity of FAUC 365 has been inconsistent, with some
sources describing it as an agonist and others as an antagonist. Therefore, it is recommended
that users empirically determine its functional effect (agonist, antagonist, partial agonist, or
inverse agonist) in their specific assay system. The protocols provided herein are designed to
facilitate this characterization.

Quantitative Data Summary
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The following table summarizes the key quantitative parameters for FAUC 365 based on

available data. This information is critical for designing in vitro experiments, including the

preparation of stock solutions and the selection of appropriate assay concentrations.

Parameter Value Species Source(s)
Binding Affinity (Ki) 0.50 nM Human [1112]
340 nM (vs. D4.4) Human [2]
2600 nM (vs. D2short)  Human [2]
3600 nM (vs. D2long) Human [2]
Selectivity Ratios 17,600 (vs. D1) Not Specified [1]
7,200 (vs. D2long) Not Specified [1]
5,200 (vs. D2short) Not Specified [1]
680 (vs. D4) Not Specified [1]
- >5.79 mg/mL in N
Solubility Not Specified [3]
DMSO
33.33 mg/mL (72.07 -~
) Not Specified [2]
mM) in DMSO
Insoluble in H20, N
Not Specified [3]
Ethanol
Molecular Weight 462.4 g/mol N/A [3]

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is canonically coupled to the Gi/o family of inhibitory G proteins[1]

[4]. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the

Gai/o subunit, leading to the dissociation of the Gai/o and Gy subunits. The activated Gai/o

subunit then inhibits the enzyme adenylyl cyclase (AC), which results in a decrease in the

intracellular concentration of the second messenger cyclic adenosine monophosphate (CAMP)

[2][5]. This is the primary pathway leveraged in the functional assay protocol below.

Downstream of cCAMP, this can lead to reduced activity of Protein Kinase A (PKA). Additionally,
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both the Gai/o and Gy subunits can modulate the activity of various ion channels and other
signaling molecules, such as MAP kinases[2][6].
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Caption: Canonical Gi/o-coupled signaling pathway of the Dopamine D3 Receptor.

Application Notes & Protocols
Preparation of FAUC 365 Stock Solutions

Due to its poor solubility in aqueous solutions, FAUC 365 should be dissolved in 100%
dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.

Materials:

FAUC 365 powder

Anhydrous or molecular biology grade DMSO

Sterile microcentrifuge tubes or amber glass vials

Vortex mixer and sonicator

Protocol:

e Weighing: Accurately weigh the desired amount of FAUC 365 powder in a sterile
microcentrifuge tube.

o Dissolution: Add the calculated volume of DMSO to achieve the desired stock concentration
(e.g., 10 mM or 50 mM). For example, to prepare a 10 mM stock solution from 1 mg of FAUC
365 (MW = 462.4 g/mol ):

o Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
o Volume (pL) = ((0.001 g / 462.4 g/mol ) / 0.010 mol/L) * 1,000,000 = 216.2 uL

o Mixing: Vortex the solution vigorously. If complete dissolution is not achieved, sonicate the
vial in a water bath for 5-10 minutes until the solution is clear[2].

o Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw
cycles. Store aliquots at -20°C or -80°C for long-term stability (up to 6 months at -80°C)|[2].
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Note: The final concentration of DMSO in the assay medium should be kept low (typically <
0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Always prepare a vehicle
control using the same final concentration of DMSO.

Experimental Protocol: D3R-Mediated cAMP Inhibition
Assay

This protocol describes a functional assay to determine the effect of FAUC 365 on D3 receptor
activity by measuring the inhibition of forskolin-stimulated cAMP accumulation. This assay can
be used to characterize the compound as an agonist or an antagonist.

Principle: HEK293 or CHO cells stably expressing the human D3 receptor are used[7][8].
Forskolin is used to directly activate adenylyl cyclase, leading to a large increase in intracellular
cAMP. A D3 receptor agonist will activate the Gi/o pathway, inhibit adenylyl cyclase, and thus
reduce the forskolin-stimulated cAMP levels.

¢ Agonist Mode: The ability of FAUC 365 to directly inhibit cCAMP production is measured.

o Antagonist Mode: The ability of FAUC 365 to block the inhibitory effect of a known D3
agonist (e.g., dopamine or quinpirole) is measured.
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1. Cell Seeding
Seed D3R-expressing cells
in 96-well plates.

'

2. Pre-incubation
Add phosphodiesterase
inhibitor (e.g., IBMX).
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FAUC 365. then add EC80 of reference agonist.

4. Stimulation
Add Forskolin to all wells
to stimulate cAMP production.

5. Lysis & Detection
Lyse cells and measure cAMP
levels (e.g., HTRF, ELISA).

6. Data Analysis
Plot dose-response curves
and calculate EC50/IC50.
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Caption: General workflow for a D3 receptor-mediated cAMP inhibition assay.

Materials:

¢ Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably
expressing the human dopamine D3 receptor.
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e Culture Medium: DMEM or F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection
antibiotic (e.g., G418).

¢ Reagents:

(¢]

FAUC 365 (10 mM stock in DMSO)

[¢]

Reference Agonist (e.g., Dopamine, Quinpirole) (10 mM stock in DMSO or water)

[¢]

Forskolin (10 mM stock in DMSO)

[e]

IBMX (3-isobutyl-1-methylxanthine) (100 mM stock in DMSO)

o

Assay Buffer (e.g., HBSS or serum-free medium)

[¢]

cAMP detection kit (e.g., HTRF, ELISA, LANCE)
e Equipment:

o White or black 96-well or 384-well assay plates

o Multichannel pipette

o Humidified COz2 incubator (37°C, 5% CO2)

o Plate reader compatible with the chosen detection kit
Protocol Steps:

e Cell Culture and Seeding: a. Culture the D3R-expressing cells according to standard
protocols. b. Harvest cells and seed them into 96-well plates at a density of 10,000-20,000
cells/well. c. Incubate for 24 hours at 37°C, 5% CO..

e Compound Preparation: a. Prepare serial dilutions of FAUC 365 and the reference agonist in
assay buffer. A typical concentration range for FAUC 365 would be from 1 pM to 10 uM. b.
Ensure the final DMSO concentration is consistent across all wells.
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o Assay Procedure: a. Gently aspirate the culture medium from the wells. b. Wash once with
50 uL of pre-warmed assay buffer. c. Add 25 pL of assay buffer containing a
phosphodiesterase inhibitor (e.g., 500 uM IBMX) to each well and incubate for 20-30 minutes
at 37°C[9]. d. For Agonist Mode: Add 25 pL of the FAUC 365 serial dilutions to the respective
wells. For control wells, add assay buffer with vehicle (DMSO). e. For Antagonist Mode: Add
12.5 pL of the FAUC 365 serial dilutions. Incubate for 15-20 minutes. Then, add 12.5 pL of
the reference agonist at a pre-determined ECso concentration. f. Incubate for 15-30 minutes
at 37°C. g. Add 50 uL of assay buffer containing forskolin to all wells to stimulate cCAMP
production. The final forskolin concentration should be determined empirically (typically 1-10
KUM) to give a robust signal window[9]. h. Incubate for 15-30 minutes at 37°C.

e CAMP Detection: a. Lyse the cells and measure intracellular cAMP levels according to the
manufacturer's protocol for your chosen detection kit (e.g., HTRF).

» Data Analysis: a. Normalize the data. Set the signal from cells treated with forskolin + vehicle
as 100% and the signal from cells treated with a saturating concentration of a reference
agonist + forskolin as 0%. b. For Agonist Mode: Plot the normalized response against the log
concentration of FAUC 365. Fit the data to a four-parameter logistic equation to determine
the ECso and maximal efficacy. c. For Antagonist Mode: Plot the normalized response
against the log concentration of FAUC 365. Fit the data to a four-parameter logistic equation
to determine the ICso. This can be used to calculate the antagonist's binding affinity (Kb)
using the Cheng-Prusoff equation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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